

Comparative Analysis of NYAD-13 Specificity for the HIV-1 Capsid

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Compound of Interest		
Compound Name:	NYAD-13	
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Guide for Researchers and Drug Development Professionals

This guide provides a detailed assessment of **NYAD-13**, a peptide-based inhibitor, and its specificity for the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). To establish a comprehensive understanding, its performance and binding characteristics are compared with two well-characterized small-molecule inhibitors: PF-74 and the first-in-class clinical drug, Lenacapavir (GS-6207). This comparison highlights differences in binding sites, affinity, antiviral potency, and mechanisms of action, which are crucial for evaluating therapeutic potential.

The HIV-1 capsid is a conical shell made of CA protein that encases the viral genome.[1] It is a critical therapeutic target because it plays essential roles at multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly.[2][3] Molecules that interfere with capsid function can potently inhibit viral replication.[4]

Mechanism of Action and Binding Site Comparison

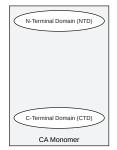
The specificity of an inhibitor is fundamentally determined by its binding site on the target protein. **NYAD-13**, PF-74, and Lenacapavir target distinct regions of the HIV-1 CA, leading to different functional consequences.

• NYAD-13: This hydrocarbon-stapled peptide is an analogue of the Capsid Assembly Inhibitor (CAI).[1][5] It specifically targets the C-terminal domain (CTD) of the CA protein, binding at



the dimer interface.[1][6] This interaction disrupts the formation of both mature and immature viral particles.[6]

- PF-74: This small molecule binds to a highly conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the viral capsid hexamer.[7][8] By binding here, it competes with essential host factors like CPSF6 and NUP153.[8][9] This interaction prematurely destabilizes the capsid, leading to accelerated uncoating and inhibition of reverse transcription.[10][11]
- Lenacapavir (GS-6207): As a highly potent, long-acting inhibitor, Lenacapavir binds to the same NTD-CTD interface pocket as PF-74 but establishes more extensive interactions.[2][7] This binding has a multi-modal inhibitory effect: it hyper-stabilizes the capsid, preventing timely uncoating after infection, and also interferes with the assembly of new virions, leading to the production of malformed, non-infectious particles.[11][12][13]



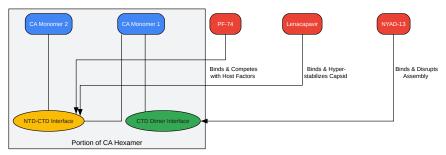


Figure 1: Inhibitor Binding Sites on HIV-1 Capsid Protein (CA) Subunits

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Figure 1: Inhibitor Binding Sites on HIV-1 Capsid Protein (CA) Subunits

Quantitative Performance Data

The following table summarizes key quantitative metrics for **NYAD-13** and its comparators, providing a clear view of their relative binding affinities and antiviral potencies.

Parameter	NYAD-13 / NYAD-1	PF-74	Lenacapavir (GS- 6207)
Target Site	CA C-Terminal Domain (CTD) Dimer Interface[1][5]	CA NTD-CTD Interface Pocket[7][8]	CA NTD-CTD Interface Pocket[2][12]
Binding Affinity (Kd)	~1 µM (for NYAD-1) [14]	176 ± 78 nM (to CA hexamer)[9]	~20-fold higher than PF-74[15]
Antiviral Potency (EC50/IC50)	4–15 μM (IC50 for NYAD-1)[1]	8-640 nM (EC50)[9]	32–105 pM (EC50) [12][16]
Cytotoxicity (CC50)	>135 μM (for NYAD-1) [14]	90.5 ± 5.9 μM[9]	>10 µM (in various cell lines)
Selectivity Index (SI)	>9-33 (CC50/IC50)	~100–150 (CC50/EC50)	>100,000 (CC50/EC50)

Note: Data for **NYAD-13** is limited; values from its parent compound NYAD-1 are used as a proxy where indicated. Selectivity Index is calculated as CC50/EC50.

Experimental Protocols

Assessing the binding specificity and affinity of a compound like **NYAD-13** requires precise biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H).[17][18]



Objective: To quantify the thermodynamic parameters of **NYAD-13** binding to recombinant HIV-1 CA protein.

Methodology:

- Protein Preparation: Express and purify recombinant HIV-1 CA protein (full-length or CTD domain). Perform dialysis extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to ensure buffer matching.[19]
- Compound Preparation: Dissolve lyophilized **NYAD-13** peptide in the final dialysis buffer. Ensure the pH is matched precisely with the protein solution.[19]
- Concentration Determination: Accurately determine the concentrations of both the CA protein (e.g., by A280 measurement) and **NYAD-13**.
- ITC Instrument Setup: Use a high-sensitivity instrument like a VP-ITC (MicroCal).[17] Thoroughly clean the sample cell and syringe. Load the reference cell with buffer.
- Loading: Load the CA protein solution (e.g., 10-20 μM) into the sample cell. Load the NYAD 13 solution (e.g., 100-200 μM) into the injection syringe.[20]
- Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small injections (e.g., 10-15 μL) of the **NYAD-13** solution into the sample cell containing the CA protein, with sufficient time between injections for the signal to return to baseline.
- Data Analysis: Integrate the heat-flow peaks for each injection. Subtract the heat of dilution, determined from a control titration of NYAD-13 into buffer. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.[18]

Fluorescence Fluctuation Spectroscopy (FFS)

FFS is a sensitive method for screening and characterizing interactions with large, multivalent structures like the assembled HIV-1 capsid.[21][22] It measures fluctuations in fluorescence intensity as fluorescently-labeled molecules diffuse through a tiny confocal volume.

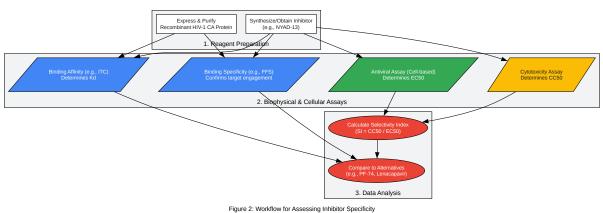
Objective: To detect and quantify the binding of fluorescently-labeled **NYAD-13** to in-vitro assembled HIV-1 CA particles.



Methodology:

- Reagent Preparation:
 - Synthesize NYAD-13 with a fluorescent label (e.g., Alexa Fluor 488).
 - Prepare self-assembled HIV-1 capsid particles (e.g., tubes or cones) from recombinant CA protein in a high-salt buffer.[21]
- Assay Setup:
 - Dilute the fluorescent NYAD-13 to a low nanomolar concentration in an appropriate assay buffer.
 - In a multi-well plate, mix the fluorescent NYAD-13 with varying concentrations of the unlabeled capsid particles. Include a control with no capsid particles.[23]
- Data Acquisition:
 - Use a confocal microscope equipped for FFS. For each well, acquire fluorescence intensity data over time (e.g., 10-100 seconds).[21]
- Data Analysis:
 - Analyze the fluorescence traces. Binding of multiple fluorescent NYAD-13 molecules to a single large capsid particle results in bright spikes of fluorescence as the complex diffuses through the confocal volume.
 - Quantify binding by analyzing the "brightness" of the fluorescent particles. An increase in brightness indicates complex formation.
 - For quantitative affinity measurements, a two-color coincidence detection approach can be used, where both the analyte and the capsid are fluorescently labeled with different dyes.
 [22]





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Figure 2: Workflow for Assessing Inhibitor Specificity

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